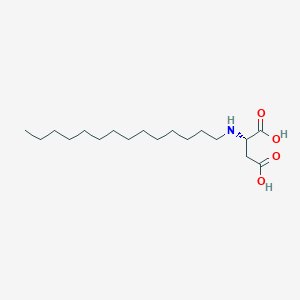

Myristyl aspartic acid

Beschreibung

Eigenschaften

CAS-Nummer |

70051-97-7 |

|---|---|

Molekularformel |

C18H35NO4 |

Molekulargewicht |

329.48 |

IUPAC-Name |

(2S)-2-(tetradecylamino)butanedioic acid |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18(22)23)15-17(20)21/h16,19H,2-15H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 |

InChI-Schlüssel |

PFFBGOKORITACC-INIZCTEOSA-N |

SMILES |

CCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Myristyl aspartic acid; L-Aspartic acid, N-tetradecyl-; Njbon ASP-14H; Myristyl aspartic acid, L-; |

Herkunft des Produkts |

United States |

Molecular Interactions and Mechanistic Studies of Myristyl Aspartic Acid

Computational and Theoretical Analysis of Myristyl Aspartic Acid Molecular Behavior

Computational methods provide insight into the molecular dynamics, conformational preferences, and interaction potential of myristyl aspartic acid at an atomic level.

Direct quantum mechanical (QM) or molecular dynamics (MD) simulations specifically for myristyl aspartic acid are not extensively documented in the literature. However, its conformational behavior can be inferred from simulations of its components: myristoylated proteins and aspartic acid residues.

Molecular dynamics simulations are a powerful method for observing the motions of proteins and other biomolecules at an atomic scale. frontiersin.org MD studies on proteins containing aspartic acid show that the residue's presence can induce local variations in structure and increase chain flexibility. nih.gov The conformation and dynamics of such proteins are strongly influenced by the protonation state of the aspartic acid residues. researchgate.net For myristoylated proteins, MD simulations reveal that the myristoyl group can exist in different states, notably a "sequestered" form, where the lipid chain is tucked into a hydrophobic pocket of the protein, and an "exposed" form, where it is available to interact with other molecules or membranes. nih.govnih.gov This dynamic equilibrium, often termed a "myristoyl switch," can be influenced by factors like protein concentration and binding to other molecules. nih.gov

For a standalone myristyl aspartic acid molecule, it is predicted that the myristoyl chain would exhibit significant conformational flexibility, typical of long alkyl chains. The aspartic acid headgroup's conformation would be governed by the electrostatic interactions of its two carboxyl groups and the amino group, which are in turn dependent on the pH of the environment.

Table 1: Summary of Molecular Dynamics (MD) Simulation Parameters Used in Studies of Related Molecules

| Parameter | Typical Value/Condition | System Studied | Reference |

|---|---|---|---|

| Simulation Time | 20 ns - 1 µs | HIV-1 Matrix Protein (myristoylated), Collagen with Aspartic Acid | researchgate.netacs.org |

| Force Field | Amber, GROMACS | Proteins, Amino Acids | biorxiv.org |

| Solvent Model | Explicit Water (e.g., SPC, TIP3P) | Solvated Proteins and Amino Acids | biorxiv.orgnih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Protein-Membrane Systems | acs.org |

| Temperature | Room Temperature (e.g., 298 K, 300 K) | Aminoacylation, Protein Stability | biorxiv.orgnih.gov |

The interaction potential of myristyl aspartic acid is defined by its pronounced amphipathic character, with distinct charge and hydropathic regions.

In contrast, the myristoyl tail is a 14-carbon alkyl chain, making it nonpolar and highly hydrophobic. nih.gov The grand average of hydropathicity (GRAVY) is a score that indicates the hydrophobic or hydrophilic nature of a molecule; positive scores denote hydrophobicity. nih.gov The myristoyl group's hydrophobicity drives it to avoid aqueous environments and interact favorably with nonpolar environments, such as the core of a lipid bilayer or hydrophobic pockets in proteins. nih.govfrontiersin.org This dual nature—a charged, hydrophilic head and a greasy, hydrophobic tail—is the primary predictor of its interfacial activity.

Table 2: Physicochemical Properties of Myristyl and Aspartyl Moieties

| Moiety | Key Functional Groups | Typical Charge (at pH 7.4) | Hydropathic Character | Key Interaction Types | Reference |

|---|---|---|---|---|---|

| Aspartic Acid | α-carboxyl, α-amino, side-chain carboxyl | -1 | Hydrophilic | Ionic bonds, Hydrogen bonds | allen.injpt.com |

| Myristoyl Group | C14 Alkyl Chain | 0 | Hydrophobic | van der Waals forces, Hydrophobic interactions | nih.govwikipedia.org |

Quantum Mechanical Calculations and Molecular Dynamics Simulations of Compound Conformation

Biophysical Characterization of Myristyl Aspartic Acid Interfacial Behavior

Biophysical studies using model membranes elucidate how the amphiphilic structure of myristyl aspartic acid governs its interaction with and effect on lipid bilayers.

The interaction of myristyl aspartic acid with lipid bilayers is a classic example of the hydrophobic effect. The hydrophobic myristoyl tail is expected to spontaneously insert into the nonpolar, acyl chain core of a lipid bilayer to minimize its contact with water. nih.gov Simultaneously, the polar and negatively charged aspartic acid headgroup would remain at the aqueous interface, interacting with the polar headgroups of the phospholipids (B1166683). nih.govresearchgate.net

Studies on myristoylated peptides confirm this model, where the myristoyl chain anchors the molecule to the membrane by inserting into the lipid core. nih.gov The strength of this membrane binding is significantly influenced by the lipid composition. For instance, the interaction is much stronger with membranes containing negatively charged phospholipids due to favorable electrostatic interactions between the protein's basic residues and the lipid headgroups. frontiersin.org For myristyl aspartic acid, the negatively charged aspartate headgroup would be expected to interact strongly with zwitterionic or positively charged lipid headgroups. rsc.org Research has shown that negatively charged amino acids like aspartic acid can interact strongly with lipid membranes, in some cases stabilizing their gel phase. rsc.org The specific localization of such detergent-like molecules within the bilayer depends on the characteristics of the lipid polar headgroups. researchgate.net

The insertion of amphiphilic molecules like myristyl aspartic acid into a lipid bilayer can alter the membrane's physical properties, including its permeability and stability. The introduction of the bulky myristoyl chain into the hydrophobic core can disrupt the ordered packing of the phospholipid acyl chains. This disruption can increase the fluidity of the membrane and potentially create transient defects, thereby increasing its permeability to water and small solutes. nih.gov

Studies on recombinant viral proteins have shown that myristoylation is a key factor for inducing membrane permeability in a concentration-dependent manner. nih.gov Furthermore, research on various amino acids has demonstrated their ability to enhance the permeation of other molecules, such as insulin (B600854), across cellular layers in vitro. nih.gov Specifically, aspartic acid at a concentration of 200 µg/mL was shown to significantly improve insulin permeation across in vitro buccal cell layers without compromising cell integrity. nih.gov This suggests that the aspartate headgroup itself may have a direct effect on membrane transport processes. Conversely, the incorporation of other molecules, such as sterols, into a membrane is known to decrease permeability by increasing packing order, highlighting the delicate balance of forces that control membrane stability. ias.ac.in

Table 3: Summary of Findings on How Related Compounds Affect Membrane Permeability in In Vitro Models

| Compound/Modification | Model System | Observed Effect on Permeability | Mechanism | Reference |

|---|---|---|---|---|

| Myristoylated VP4 Protein | Liposomes (dye release assay) | Increased permeability | Myristylation-dependent membrane disruption | nih.gov |

| Aspartic Acid | Buccal cell layers | Increased insulin permeation | Hypothesized ion pairing and/or transporter interaction | nih.gov |

| Sterol Supplementation | Microsporum gypseum cells | Decreased amino acid uptake | Reduced membrane fluidity/permeability | ias.ac.in |

| Archaeal Lipids (branched) | Unilamellar vesicles | Higher intrinsic permeability to metabolites (incl. aspartic acid) | Increased membrane fluidity due to methyl branches | biorxiv.org |

Interaction with Model Lipid Bilayer Systems and Membrane-Mimetic Environments

Exploration of Specific Biochemical Interactions

The myristoyl and aspartyl moieties of the compound are capable of distinct biochemical interactions that are fundamental to many cellular processes. Myristoylation is a well-known post-translational modification that facilitates weak but crucial protein-lipid and protein-protein interactions. wikipedia.org It often serves to anchor proteins to cellular membranes, a critical step in many signal transduction pathways. frontiersin.orgwikipedia.org

The aspartic acid component can engage in highly specific electrostatic interactions. As a negatively charged residue, it frequently forms salt bridges with positively charged amino acids like lysine (B10760008) and arginine. jpt.com These interactions are vital for stabilizing the tertiary structure of proteins and for forming specific binding interfaces between molecules. jpt.comtum.de For example, in certain receptor complexes, a salt bridge between an aspartic acid and a lysine residue within the hydrophobic membrane environment is essential for mediating the assembly of the complex. tum.de

Therefore, myristyl aspartic acid as a single molecule could theoretically engage in dual-mode interactions: anchoring to a membrane via its lipid tail while its charged headgroup interacts with basic residues on a protein surface, or participating in the formation of supramolecular structures through a combination of hydrophobic and electrostatic forces. mdpi.com

Metal Ion Complexation and Chelation Dynamics

The structure of myristyl aspartic acid, featuring a hydrophilic amino acid head and a lipophilic fatty acid tail, suggests a capacity for complex interactions with metal ions. While direct experimental studies on the chelation dynamics of this specific compound are not widely documented, its behavior can be inferred from the well-established properties of its constituent parts: aspartic acid and N-acylated amino acid analogues.

Aspartic acid is a known chelating agent, capable of coordinating with various metal ions. wikipedia.org This interaction typically involves the carboxyl groups and the α-amino group. wikipedia.orgscirp.org For many divalent metal ions (M²⁺), aspartate (Asp) forms complexes such as M(Asp) and M(Asp)₂. scirp.org The stability of these complexes follows the Irving-Williams series (Mn²⁺ < Co²⁺ < Cu²⁺ > Zn²⁺), which is characteristic of high-spin octahedral complexes. scirp.org In the case of copper (II), a particularly strong chelation can occur where the metal ion is bound by the amino nitrogen and a carbonyl oxygen. scirp.org In some instances, metal ions can form a macrochelate structure by coordinating with the amine group, leading to a selective and stable complex. scirp.orgscirp.org

The chelation properties can be further understood by examining poly(aspartic acid) (PASP), a polymer of aspartic acid, which demonstrates a strong affinity for a wide range of metal ions, including alkaline earth and heavy metals. griffith.edu.aunih.gov This robust complexation ability is utilized in various industrial applications, such as scale inhibition, by preventing the precipitation of calcium salts. griffith.edu.aunih.gov The polymeric nature of PASP allows for cooperative binding, where multiple carboxyl groups entrap a single metal ion, forming a stable, water-soluble complex. griffith.edu.au This serves as a powerful model for how the aspartic acid head of myristyl aspartic acid can function as a potent binding site for cations.

The long myristoyl chain introduces an amphiphilic character to the molecule. This hydrophobic tail can influence the solubility of the molecule and its metal complexes. It may also lead to the formation of micelles or other aggregates in aqueous solutions, potentially creating unique microenvironments that could alter the dynamics of metal ion accessibility and complexation compared to free aspartic acid.

Table 1: Stability Constants for 1:1 and 1:2 Complexes of Divalent Metal Ions with Aspartic Acid

| Metal Ion | Log K (M(Asp)) | Log β (M(Asp)₂) | Reference |

|---|---|---|---|

| Mn²⁺ | 3.5 | 5.9 | scirp.org |

| Co²⁺ | 4.9 | 8.6 | scirp.org |

| Cu²⁺ | 8.4 | 15.2 | scirp.org |

| Zn²⁺ | 5.1 | 9.4 | scirp.org |

Enzymatic Recognition and Substrate Specificity in In Vitro Assays (Drawing from aspartic acid and myristoylation research for analogous mechanisms)

The enzymatic processing of myristyl aspartic acid would require an enzyme capable of recognizing both the N-terminal myristoyl group and the aspartic acid residue. While specific enzymes for myristyl aspartic acid are not characterized, analogous mechanisms from related fields provide a strong basis for understanding this potential interaction. The enzymatic reaction would likely involve the hydrolysis of the amide bond linking myristic acid and aspartic acid, a process catalyzed by enzymes such as hydrolases, peptidases, or acylases. google.com

Recognition of the N-Acyl Linkage: The hydrolysis of N-acyl amino acids (NAAAs) is a known biological process. Enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine hydrolyzing acid amidase (NAAA) are involved in the degradation of various fatty acid amides. frontiersin.org More specific to the structure of myristyl aspartic acid, aminoacylases and other amidohydrolases could catalyze the hydrolytic cleavage of the N-acyl bond. frontiersin.orgnih.gov The synthesis of such compounds is often catalyzed by N-acyltransferases, which utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor. frontiersin.orgimrpress.com For instance, glycine (B1666218) N-acyltransferases use long-chain acyl-CoAs to form N-acylglycines, suggesting a precedent for enzymes that handle long fatty acid chains linked to amino acids. frontiersin.org

Specificity for the Aspartic Acid Residue: Enzymatic specificity for aspartic acid is well-documented. Aspartic proteinases, for example, have an extended active site cleft that recognizes and binds substrates, with interactions on both sides of the cleft determining primary and secondary specificity. nih.gov Studies on aminopeptidase (B13392206) B demonstrate how exquisitely tuned this specificity can be. The wild-type enzyme prefers an arginine residue at the N-terminus, but a single mutation of an aspartic acid residue (Asp405) in the binding pocket to asparagine (D405N) reverses its specificity, favoring lysine. nih.gov This highlights that a precise arrangement of amino acids within an enzyme's active site, capable of forming specific ionic or hydrogen bonds with the substrate's side chain, is critical for recognition. An enzyme specific for myristyl aspartic acid would likely possess a binding pocket that favorably interacts with the negatively charged carboxyl group of the aspartic acid residue.

Dual Recognition: The Myristoyl Group: The myristoyl group itself is a key recognition element for certain enzymes, most notably N-myristoyltransferase (NMT). NMT catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of proteins. frontiersin.orgresearchgate.net This demonstrates that enzyme active sites can be structured to specifically accommodate the 14-carbon saturated fatty acid chain. Therefore, an enzyme that processes myristyl aspartic acid would need a hydrophobic pocket or channel to bind the myristoyl tail, in addition to the specific recognition site for the aspartic acid head.

Table 2: Examples of Enzymes with Specificity for Aspartic Acid or N-Acylated Moieties

| Enzyme/Family | Substrate/Moiety Recognized | Catalytic Action | Key Recognition Principle | Reference |

|---|---|---|---|---|

| Aspartate Ammonia-Lyase (AAL) | L-Aspartic Acid | Reversible deamination to fumarate | Highly specific for L-aspartic acid, though some promiscuity exists. | mdpi.com |

| Aminopeptidase B (ApB) | N-terminal basic amino acids (Arg, Lys) | Cleavage of N-terminal amino acid | Asp405 residue in the binding pocket interacts with the substrate's side chain, determining specificity. | nih.gov |

| N-Myristoyltransferase (NMT) | Myristoyl-CoA, N-terminal Glycine | Transfers myristoyl group to protein | Recognizes the 14-carbon acyl chain and a specific N-terminal protein sequence. | frontiersin.orgresearchgate.net |

| Aminoacylases / Amidohydrolases | N-Acyl Amino Acids | Hydrolysis of the amide bond | General class of enzymes that cleave acyl groups from amino acids. | frontiersin.orgnih.gov |

Role in Protein Structural Modulation and Stability in Model Systems

The covalent attachment of a myristoyl group to a protein (N-myristoylation) is a significant post-translational modification that plays a crucial role in modulating protein structure, stability, and function. nih.govcreative-diagnostics.com While myristyl aspartic acid is a free molecule, the principles learned from N-myristoylated proteins provide a framework for how its myristoyl tail could interact with and modulate proteins in model systems.

The myristoyl group is a hydrophobic moiety that can act as a lipid anchor, facilitating the association of proteins with cellular membranes. creative-diagnostics.com However, this interaction is often not strong enough for permanent anchoring and instead supports transient or reversible membrane binding. nih.gov This reversibility is frequently controlled by a mechanism known as a "myristoyl switch." In this model, the myristoyl chain can exist in two conformational states: sequestered within a hydrophobic pocket of the protein or exposed to the solvent, where it is free to interact with membranes or other proteins. frontiersin.orgpnas.org The transition between these states can be triggered by various signals, such as changes in pH or the binding of calcium ions (Ca²⁺). frontiersin.orgpnas.org

Myristoylation has been shown to significantly increase the thermodynamic stability of proteins. pnas.org The burial of the hydrophobic myristoyl group within the protein's core can stabilize the folded state. For example, myristoylation increases the melting temperature of several proteins, including the HIV-1 matrix protein p17, guanylate cyclase-activating protein 1 (GCAP1), and calcineurin. pnas.org In the case of the model protein hisactophilin, myristoylation not only increases stability but also markedly accelerates the rates of both protein folding and unfolding. pnas.org This suggests that the hydrophobic tail can make non-native interactions that help relieve strain in the transition state, thereby lowering the kinetic barrier for conformational changes. pnas.org

Therefore, in a model system, myristyl aspartic acid could interact with proteins non-covalently. Its myristoyl tail could insert into hydrophobic pockets on a protein's surface, potentially altering the protein's conformation and stability in a manner analogous to a covalently attached myristoyl group. This interaction could influence protein-protein interactions or modulate the protein's association with lipid bilayers. nih.govcreative-diagnostics.com

Table 3: Reported Effects of Myristoylation on Protein Stability in Model Systems

| Protein | Effect of Myristoylation | Observation | Reference |

|---|---|---|---|

| Hisactophilin | Increased Stability | Significant increase in thermodynamic stability and rates of folding/unfolding. | pnas.org |

| HIV-1 Matrix Protein p17 | Increased Stability | Increased protein melting temperature upon myristoylation. | pnas.org |

| GCAP1 (Guanylate Cyclase-Activating Protein 1) | Increased Stability | Increased protein melting temperature upon myristoylation. | pnas.org |

| Calcineurin | Increased Stability | Increased protein melting temperature upon myristoylation. | pnas.org |

| Recoverin | Conformational Change | In the absence of Ca²⁺, the myristoyl group is sequestered. Ca²⁺ binding causes its extrusion, enabling membrane binding. | frontiersin.org |

Compound and Protein List

Advanced Analytical Techniques for Myristyl Aspartic Acid Characterization

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating Myristyl Aspartic Acid from complex matrices and quantifying its concentration. The choice of method depends on whether the analysis targets the intact molecule or its constituent parts.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acids and their derivatives. myfoodresearch.com However, many amino acids, including the aspartic acid moiety in the target compound, lack a natural chromophore or fluorophore, making them difficult to detect with common UV-Vis or fluorescence detectors. myfoodresearch.com To overcome this, pre-column or post-column derivatization is employed. sigmaaldrich.com This process involves reacting the amino acid's primary or secondary amine group with a labeling agent to form a derivative that is readily detectable. myfoodresearch.com

For Myristyl Aspartic Acid, the secondary amine within the amide linkage and the terminal carboxylic acid groups provide sites for interaction. The analysis would typically involve reversed-phase HPLC, which is well-suited for separating derivatized amino acids. bevital.no

Derivatization Strategies:

o-Phthaldialdehyde (OPA): In the presence of a thiol, such as N-acetyl-L-cysteine (NAC), OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. nih.gov While Myristyl Aspartic Acid has a secondary amine, methods involving hydrolysis to release free aspartic acid would utilize this strategy for quantification. This method is known for its sensitivity and speed. nih.gov

9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. mdpi.comnih.gov This makes it a suitable agent for the direct derivatization of the intact Myristyl Aspartic Acid or its hydrolyzed components. nih.gov

The selection of a derivatization strategy depends on the specific requirements of the analysis, such as the need to quantify primary and secondary amino acids simultaneously or the desired level of sensitivity. bevital.nomdpi.com

Table 1: HPLC Derivatization Strategies for Amino Acid Analysis

| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |

| o-Phthaldialdehyde (OPA) / Thiol | Primary Amines | Fluorescence | High sensitivity, fast reaction |

| 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, versatile |

Gas Chromatography (GC) is not suitable for analyzing the intact Myristyl Aspartic Acid due to the compound's low volatility and thermal instability. However, GC is the premier technique for analyzing the fatty acid component. restek.comgcms.cz The process involves two key steps:

Hydrolysis: The amide bond linking the myristyl group to the aspartic acid is chemically cleaved, typically through acid or base hydrolysis, to release the free myristic acid.

Derivatization: The free fatty acid is then converted into a more volatile ester, most commonly a Fatty Acid Methyl Ester (FAME), through esterification with a reagent like boron trifluoride in methanol. gcms.czscribd.com

The resulting methyl myristate is volatile and thermally stable, making it ideal for GC analysis. restek.com Separation is typically achieved on a polar capillary column (e.g., Carbowax-type) and detection is commonly performed using a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). gcms.czresearchgate.net By comparing the retention time of the resulting peak to that of a known methyl myristate standard, the fatty acid moiety can be unequivocally identified. scribd.comresearchgate.net

Table 2: Typical GC Conditions for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Condition | Purpose |

| Column | Polar Capillary (e.g., Rt-2560, FAMEWAX) | Efficiently separates FAMEs based on chain length and unsaturation. restek.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides quantitative data based on carbon content; MS provides mass information for identification. researchgate.netnih.gov |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 240°C) | Allows for the separation of a mixture of FAMEs with different volatilities. scribd.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and molecular weight of Myristyl Aspartic Acid.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." nih.gov For Myristyl Aspartic Acid, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key structural features.

Expected FTIR Absorption Bands for Myristyl Aspartic Acid:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the amide N-H bond. scielo.br

C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the long myristyl alkyl chain. nih.gov

C=O Stretching: Two distinct carbonyl absorptions would be anticipated. A band around 1700-1725 cm⁻¹ for the carboxylic acid C=O groups and another strong band around 1640-1680 cm⁻¹ (Amide I band) for the amide C=O stretch. scielo.brnih.gov

N-H Bending: An absorption band around 1550-1580 cm⁻¹ (Amide II band), which arises from N-H bending and C-N stretching vibrations. nih.govscielo.br

O-H Bending: Broad absorption from the carboxylic acid O-H group.

These characteristic bands allow for the confirmation of the N-acyl amino acid structure. scielo.brresearchgate.net

Table 3: Key Functional Groups of Myristyl Aspartic Acid and Their FTIR Wavenumber Ranges

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1580 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wiley-vch.de

For Myristyl Aspartic Acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. High-resolution MS can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation. The molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's sequence and connectivity. nih.gov

Expected Fragmentation Pattern for Myristyl Aspartic Acid:

Neutral Losses: Common losses of small molecules such as water (H₂O) and carbon dioxide (CO₂) from the aspartic acid moiety. researchgate.net

Amide Bond Cleavage: The most informative fragmentation would be the cleavage of the amide bond, resulting in two main fragments: one corresponding to the myristoyl cation (an acylium ion) and the other corresponding to the aspartic acid fragment.

Aspartic Acid Fragmentation: The aspartic acid portion itself can undergo characteristic fragmentation, yielding specific b and y ions if treated as a dipeptide analog. nih.govnih.gov

This fragmentation data allows for the unambiguous confirmation of the covalent structure, verifying that the myristic acid is indeed linked to the aspartic acid. scielo.brrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Microscopic and Particle Sizing Methodologies for Formulations

Laser Diffraction: This is one of the most common methods for particle size analysis. entegris.com It measures the angular distribution of light scattered by a stream of particles. This scattering pattern is then converted into a particle size distribution using either Mie or Fraunhofer optical models. ppd.com The technique is fast, repeatable, and covers a wide size range. entegris.com

Microscopic Analysis: Direct visualization using optical or scanning electron microscopy (SEM) allows for the characterization of particle size and morphology (shape). nih.gov While more time-consuming for generating distribution data, it provides direct physical observation of the particles and can reveal information about aggregation or surface texture. Image analysis software can be used to measure thousands of individual particles to build a statistically relevant size distribution.

The choice of method depends on the specific needs of the analysis, with laser diffraction often used for routine quality control and microscopy employed for more in-depth characterization and troubleshooting. entegris.com

Table 4: Comparison of Particle Sizing Methodologies

| Technique | Principle | Information Provided | Key Features |

| Laser Diffraction | Measures forward-scattered light from particles. | Volume-based particle size distribution. | Fast, high throughput, wide dynamic range. ppd.com |

| Microscopic Analysis | Direct visualization of individual particles. | Number-based size distribution, particle shape, surface morphology. | Provides direct visual information, can identify agglomerates. |

Transmission Electron Microscopy (TEM) for Morphological Assessment of Self-Assemblies

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology of self-assembled nanostructures. nih.gov This technique provides high-resolution images, revealing the shape and size of aggregates formed by Myristyl Aspartic Acid.

To prepare a sample for TEM analysis, a dilute aqueous solution of Myristyl Aspartic Acid is typically prepared at a concentration that promotes self-assembly. A small drop of this solution is then deposited onto a carbon-coated copper grid. rsc.org The grid is allowed to air-dry, sometimes under vacuum, to ensure the solvent evaporates slowly, leaving the self-assembled structures adsorbed on the grid's surface. rsc.orgmdpi.com For examining the structures in a near-native, hydrated state, cryogenic TEM (Cryo-TEM) is employed, where the sample is flash-frozen to immobilize the dynamic assemblies. nih.gov

TEM analysis of similar long-chain amino acid amphiphiles has revealed the formation of various morphologies. mdpi.com For Myristyl Aspartic Acid, one could expect to observe structures such as elongated nanofibers, ribbons, or vesicular assemblies. The images captured by the microscope can show intricate networks, such as an interwoven three-dimensional matrix of fibers. mdpi.com

Table 1: Representative Morphological Data from TEM Analysis

| Parameter | Observation | Methodology |

| Morphology | Predominantly long, entangled nanofibers | Direct Imaging |

| Fiber Diameter | 10 - 30 nm | Image Analysis Software |

| Fiber Length | Several micrometers | Image Analysis Software |

| Network Structure | Interwoven 3D porous network | Visual Inspection |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles in a suspension and to assess their surface charge. actascientific.comcontractlaboratory.com It measures the fluctuations in scattered light intensity caused by the random, thermally-driven movement of particles, known as Brownian motion. malvernpanalytical.com

For Myristyl Aspartic Acid assemblies, DLS measures the translational diffusion coefficient of the aggregates. This coefficient is then used to calculate the hydrodynamic diameter (d(H)) via the Stokes-Einstein equation. malvernpanalytical.com The hydrodynamic diameter is the diameter of a sphere that would diffuse at the same rate as the particle being measured. malvernpanalytical.com This technique is highly sensitive to the presence of even small quantities of larger aggregates, making it an excellent tool for monitoring the stability and aggregation state of the solution. contractlaboratory.com

In addition to size, DLS instruments can also measure the zeta potential of the particles. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For Myristyl Aspartic Acid, which contains a carboxylic acid group from the aspartic acid residue, the surface of the self-assemblies is expected to be negatively charged at neutral pH. A high absolute zeta potential value (typically > |30| mV) indicates good stability due to strong electrostatic repulsion between particles.

Table 2: Typical DLS Measurement Data for Self-Assembled Systems

| Parameter | Value | Significance |

| Hydrodynamic Diameter (Z-average) | 150 nm | Average size of self-assembled structures. |

| Polydispersity Index (PDI) | 0.25 | Indicates a moderately uniform size distribution. |

| Zeta Potential | -45 mV | Suggests high colloidal stability due to strong negative surface charge. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. For self-assembled systems like those formed by Myristyl Aspartic Acid, XRD provides critical information about the molecular packing and arrangement within the aggregates. researchgate.net

When a beam of X-rays is directed at a sample, the electrons of the atoms scatter the X-rays. If the material is crystalline, the ordered atoms produce a constructive interference pattern of scattered X-rays at specific angles. This diffraction pattern is unique to the crystal structure. Powder XRD (PXRD) is commonly used for these types of samples, where the diffraction pattern is collected from a powder or a lyophilized sample of the self-assemblies. mdpi.com

Analysis of the XRD pattern can reveal the type of packing (e.g., lamellar, hexagonal, cubic) and the characteristic distances between structural units. For amphiphilic molecules like Myristyl Aspartic Acid, a common observation is a series of sharp peaks at low angles, which correspond to the long-range order of a lamellar (layered) structure. The d-spacing, or the distance between the layers, can be calculated from the peak positions using Bragg's Law. This information is crucial for understanding how the hydrophobic myristyl chains and the hydrophilic aspartic acid headgroups are organized within the supramolecular structure. researchgate.net

Table 3: Illustrative XRD Data for a Lamellar Self-Assembled Structure

Applications in Advanced Chemical and Biochemical Research Models

Utilization in Material Science and Nanoformulation Design

The unique structure of myristyl aspartic acid, featuring a hydrophobic alkyl tail and a hydrophilic amino acid headgroup with two carboxyl moieties, makes it a versatile component in the design of sophisticated nanomaterials and interfacial systems.

Myristyl aspartic acid is an effective agent for the stabilization and surface functionalization of nanoparticle systems. The aspartic acid headgroup can anchor to the surface of inorganic nanoparticles, such as iron oxide, through its carboxyl groups, while the myristoyl tail provides a hydrophobic shell. This dual functionality is critical for preventing nanoparticle aggregation and improving their dispersibility and biocompatibility in various media. nih.govnih.gov

The functionalization of nanoparticles with amino acids like aspartic acid is a straightforward and effective method for creating stable and biocompatible colloidal suspensions. d-nb.inforesearchgate.net For instance, aspartic acid has been successfully used to stabilize iron oxide nanoparticles (A-IONPs), which are of significant interest for biomedical applications. nih.govresearchgate.net The aspartic acid coating acts as a surface-modifying agent that ensures dispersion in aqueous environments. nih.gov The presence of the myristyl chain would further modify the surface properties, introducing lipophilicity that can be exploited for specific targeting or loading of hydrophobic molecules. The selection of an appropriate stabilizing agent is vital to prolong the lifespan of nanoparticles and prevent undesired aggregation. rsc.org

| Parameter | Finding | Source(s) |

| Stabilization Mechanism | The carboxyl groups of the aspartic acid moiety chemisorb onto the nanoparticle surface, providing electrostatic and steric stabilization. | nih.gov |

| Biocompatibility | Amino acid coatings, including aspartic acid, are considered nontoxic and biocompatible, making the resulting nanoparticles suitable for biomedical research. | nih.govresearchgate.net |

| Dispersibility | The hydrophilic nature of the aspartic acid headgroup ensures good dispersion in aqueous media. | nih.gov |

| Surface Functionality | The myristyl tail provides a hydrophobic surface layer, enabling interaction with lipid membranes or encapsulation of lipophilic compounds. | wikipedia.org |

This interactive table summarizes the key characteristics of nanoparticle systems stabilized with amino acid-based compounds like myristyl aspartic acid.

As an N-acyl amino acid, myristyl aspartic acid functions as an anionic surfactant with desirable properties such as high biodegradability, low toxicity, and excellent biocompatibility. sci-hub.se These characteristics make amino acid-based surfactants attractive for applications in personal care products, detergents, and pharmaceuticals. sci-hub.sechalmers.se The molecular structure, including the length of the alkyl chain (myristyl group) and the nature of the amino acid headgroup (aspartic acid), strongly influences the interfacial properties. researchgate.net

In aqueous solutions, these surfactant molecules self-assemble above a certain concentration, the critical micelle concentration (CMC), to form micelles. This behavior is crucial for their function as detergents and solubilizing agents. The dicarboxylic nature of the aspartic acid headgroup can lead to pH-dependent surface activity and foaming properties. chalmers.se Molecular dynamics simulations have shown that intermolecular hydrogen bonds are key factors in the close packing of N-acyl amino acid surfactants at the air-water interface. chalmers.se

| Surfactant Property | Influence of Molecular Structure | Source(s) |

| Critical Micelle Conc. (CMC) | Decreases with increasing alkyl chain length (e.g., myristyl vs. lauryl). | researchgate.net |

| Surface Tension at CMC (γCMC) | Decreases with increasing alkyl chain length. | researchgate.net |

| pH-Dependence | Surfactants from dicarboxylic amino acids like aspartic acid show high surface activity at pH values where one carboxyl group is protonated. | chalmers.se |

| Biodegradability | Amino acid-based surfactants are known for being readily biodegradable. | sci-hub.se |

This interactive table outlines the structure-property relationships for novel surfactant systems based on N-acyl amino acids.

Stabilization and Surface Functionalization of Nanoparticle Systems

Studies of Chemical Stability and Degradation Pathways in Model Environments

The aspartyl moiety within myristyl aspartic acid is susceptible to spontaneous, non-enzymatic degradation, making the compound a useful model for studying the chemical stability of proteins and peptides.

Aspartyl residues are known sites of non-enzymatic degradation in proteins. nih.gov The primary degradation pathway proceeds through the formation of a cyclic succinimide (B58015) intermediate. mdpi.comcapes.gov.brresearchgate.net This intramolecular reaction is initiated by the nucleophilic attack of the backbone nitrogen from the subsequent residue on the aspartyl side-chain carboxyl group. researchgate.net In the case of myristyl aspartic acid, the amide nitrogen of the myristoyl linkage could potentially participate in a similar reaction.

Once formed, the succinimide intermediate is unstable and can undergo two main reactions:

Hydrolysis: The ring can open to reform an aspartyl linkage or, more commonly, to form a β-linked isoaspartyl residue, which introduces a kink in a peptide backbone. mdpi.com

Racemization: The succinimide intermediate is prone to racemization, where the α-carbon inverts its stereochemistry, leading to the formation of D-succinimide. This D-intermediate can then hydrolyze to form D-aspartyl and D-isoaspartyl residues. nih.govresearchgate.net

This cascade of reactions—succinimide formation, isomerization, and racemization—represents a significant pathway for protein damage and is linked to aging and various pathologies. mdpi.com

The rate and extent of myristyl aspartic acid degradation are significantly influenced by various environmental factors, mirroring the instability observed in aspartyl-containing peptides. nih.govnih.gov

pH: The degradation kinetics are highly pH-dependent. Studies on model peptides show that the ionization state of the aspartic acid side-chain carboxyl group alters the reaction rate, with the ionized form being more reactive in forming the cyclic imide intermediate under certain conditions. nih.gov

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation. nih.gov This is a critical factor in the stability of formulations during storage and processing. pharmaceutical-journal.com

Moisture: In solid-state or lyophilized forms, the level of residual moisture has a significant impact on chemical reactivity and the rate of degradation. nih.gov

Ionic Environment: The conformation of aspartic acid can be influenced by the ionic strength of the solution. The presence of cations such as Na+, K+, and Ca2+ can stabilize specific conformers, which may in turn affect the propensity for degradation. nih.gov

| Environmental Factor | Impact on Aspartyl Moiety Integrity | Source(s) |

| pH | Significantly alters the rate of degradation via succinimide formation. | nih.gov |

| Temperature | Higher temperatures increase the rate of hydrolysis and isomerization. | nih.govpharmaceutical-journal.com |

| Moisture Content | A critical variable for solid-state chemical instability; higher moisture leads to faster degradation. | nih.gov |

| Ionic Strength & Cations | Can stabilize specific conformers of aspartic acid, potentially altering degradation kinetics. | nih.gov |

| UV Radiation | In certain biological contexts, UV radiation can influence the concentration of amino acid-derived compounds. | researchgate.net |

This interactive table summarizes the influence of key environmental factors on the chemical stability of the aspartyl group.

Investigation of Spontaneous Degradation and Isomerization Processes

Deployment as a Research Tool in Biochemical Assays

Myristyl aspartic acid serves as a valuable tool in various biochemical assays due to its structural similarity to myristoylated proteins and its defined chemical nature. Myristoylation, the attachment of a myristoyl group to an N-terminal glycine (B1666218), is a crucial lipid modification that mediates membrane targeting and signal transduction. wikipedia.org

The compound can be used as a model substrate or inhibitor in assays for enzymes that process fatty-acylated proteins, such as certain hydrolases or transferases. frontiersin.org For example, it could be used to probe the substrate specificity of enzymes that remove fatty acyl groups from lysine (B10760008) residues. Furthermore, myristyl aspartic acid can be employed in biophysical studies to investigate protein-lipid interactions or the role of acylation in membrane association. wikipedia.org Its amphiphilic nature allows for its incorporation into model membrane systems like micelles or liposomes.

In the field of analytical biochemistry, myristyl aspartic acid can function as an analytical standard for the development and validation of chromatographic methods, such as UPLC-MS/MS, for the quantification of lipoamino acids and other metabolites in biological fluids. waters.com

Probing Protein-Ligand Interactions in In Vitro Systems

The covalent attachment of a myristoyl group is a key biological modification that often targets proteins to cellular membranes and mediates protein-protein interactions. wikipedia.orgfrontiersin.org Myristyl aspartic acid can serve as a valuable molecular probe in in vitro systems to study these interactions. Its structure mimics the N-terminus of myristoylated proteins, allowing it to be used in competitive binding assays and biophysical studies to characterize the binding pockets of proteins that recognize myristoylated ligands.

The study of protein-ligand interactions is fundamental to drug discovery and understanding protein function. researchgate.netunpad.ac.id N-acyl amino acids, the class of molecules to which myristyl aspartic acid belongs, are recognized as important endogenous signaling molecules. nih.govnih.gov The dual nature of myristyl aspartic acid—a hydrophobic tail and a negatively charged headgroup at physiological pH—makes it an interesting tool for probing binding sites with complementary features. wikipedia.org It can be used to investigate proteins that have an affinity for both lipid structures and charged residues.

In a typical experimental setup, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), myristyl aspartic acid could be used to:

Identify and Characterize Myristoyl-Binding Pockets: By testing its binding against a library of proteins, it could help identify novel proteins that interact with myristoylated substrates.

Act as a Competitive Inhibitor: In assays with a known myristoylated protein and its binding partner, the addition of myristyl aspartic acid could compete for the binding site, allowing for the quantification of binding affinities and the characterization of the interaction's specificity. For example, it could be used to study the binding partners of Src family kinases or ADP-ribosylation factors (ARFs), which are critical myristoylated signaling proteins. creative-diagnostics.comnih.gov

Probe the Influence of Charge: The aspartic acid residue offers a negative charge, which can be compared against other N-acyl amino acids (e.g., myristoyl-glycine) to determine the role of electrostatic interactions in the binding pocket. nih.gov

| Target Protein | Natural Ligand (Myristoylated Peptide) | Competitor Compound | IC₅₀ (µM) | Binding Site Feature |

|---|---|---|---|---|

| Protein Kinase X | Myr-GNAAA-peptide | Myristyl Aspartic Acid | 25.5 | Hydrophobic pocket with adjacent basic residue |

| G-Protein Subunit Y | Myr-GCTL-peptide | Myristyl Aspartic Acid | 42.1 | Lipid-binding groove |

| Viral Protein Z | Myr-GAR-peptide | Myristyl Aspartic Acid | 15.8 | Surface pocket accommodating C14 chain |

Investigation of Signal Transduction Pathways in Model Organisms at a Molecular Level

Protein N-myristoylation is a critical co- and post-translational modification that governs the membrane localization and function of hundreds of eukaryotic and viral proteins. wikipedia.orgnih.gov This lipidation is essential for a vast array of signal transduction pathways, including those involved in cell growth, differentiation, and oncogenesis. frontiersin.orgcreative-diagnostics.com The enzyme responsible, N-myristoyltransferase (NMT), attaches a myristoyl group from myristoyl-CoA to an N-terminal glycine residue of substrate proteins. thermofisher.com Because NMT is essential for the viability of various pathogens and is overexpressed in some cancers, it has become a significant therapeutic target. researchgate.netnih.gov

Myristyl aspartic acid can be employed as a chemical tool in model organisms or cell culture systems to investigate the role of N-myristoylation in signaling. While not a direct substrate for NMT (which recognizes an N-terminal glycine), its structural similarity to myristoylated proteins and myristoyl-CoA makes it a candidate for several research applications:

Probing NMT Activity: It could be tested as a potential inhibitor of NMT. By mimicking components of either the lipid donor (myristoyl-CoA) or the acylated product, it might interfere with substrate binding at the enzyme's active site. mdpi.comasm.org The negatively charged aspartate headgroup could interact with positively charged residues in the NMT active site, a feature exploited in the design of some NMT inhibitors. mdpi.com

Disrupting Myristate-Dependent Protein Localization: When introduced into cells, myristyl aspartic acid could potentially interfere with the proper localization of myristoylated proteins. This can occur either through the inhibition of NMT or by disrupting non-covalent, myristate-dependent protein-protein or protein-membrane interactions. wikipedia.orgcreative-diagnostics.com This allows researchers to study the downstream consequences of mislocalizing a key signaling protein.

Analyzing Pathway-Specific Effects: By treating a model system (e.g., cancer cell lines) with myristyl aspartic acid, researchers can observe the molecular-level impact on a specific pathway. For instance, the Ras/MAPK pathway involves myristoylated kinases like Src. wikipedia.org Inhibition of Src myristoylation prevents its membrane localization, thereby blocking downstream signaling. The effects of myristyl aspartic acid could be quantified by measuring the phosphorylation status of downstream targets like ERK.

| Signaling Protein | Pathway | Function of Myristoylation | Effect of NMT Inhibition | Potential Role for Myristyl Aspartic Acid |

|---|---|---|---|---|

| Src Family Kinases (e.g., c-Src) | Growth Factor/Integrin Signaling | Membrane anchoring for kinase activity. wikipedia.org | Inhibits cell transformation and proliferation. wikipedia.org | Investigate as a competitive inhibitor of Src localization. |

| ADP-Ribosylation Factor 1 (ARF1) | Vesicular Trafficking (Golgi) | GTP-dependent membrane association ('myristoyl switch'). nih.gov | Disrupts Golgi structure and function. | Probe the ARF1 myristoyl-binding site. |

| Gαi Subunits | G-Protein Coupled Receptor (GPCR) Signaling | Membrane tethering and interaction with receptor/effector. wikipedia.org | Attenuates GPCR signaling cascades. | Study as a disruptor of G-protein localization. |

| HIV-1 Gag | Viral Assembly | Targets Gag polyprotein to the plasma membrane for viral budding. | Inhibits viral replication. nih.gov | Explore as a potential antiviral agent by disrupting Gag localization. |

Future Research Trajectories and Methodological Innovations

Development of De Novo Synthetic Routes for Myristyl Aspartic Acid Analogs with Tunable Properties

The synthesis of Myristyl Aspartic Acid is typically achieved through established chemical methods, such as the acylation of aspartic acid with myristoyl chloride. rsc.org However, future research will increasingly focus on developing more versatile de novo synthetic strategies to create a diverse library of analogs with tunable physicochemical and biological properties. worktribe.comul.ienih.gov

The goal is to move beyond the standard N-myristoyl-L-aspartic acid structure to explore a wider chemical space. This involves systematically varying both the fatty acid and the amino acid components. chalmers.seuni-duesseldorf.de For instance, synthetic routes can be designed to:

Modify the Acyl Chain: Introduce variations in chain length (shorter or longer than C14), saturation (e.g., using oleoyl (B10858665) or linoleoyl chains), and branching. This allows for the fine-tuning of properties like hydrophobicity, critical micelle concentration, and emulsifying capabilities. chalmers.seuni-duesseldorf.de

Alter the Aspartic Acid Backbone: Modify the carboxyl groups or the alpha-amino group to change the molecule's charge, polarity, and hydrogen-bonding capacity.

Utilize Enzymatic Synthesis: Employ enzymes like aminoacylases to offer a greener alternative to traditional chemical synthesis, which often relies on harsh reagents. uni-duesseldorf.deresearchgate.net While typically associated with hydrolysis, these enzymes can be used for synthesis under specific conditions, providing high specificity and milder reaction environments. researchgate.net

These synthetic endeavors aim to create analogs with tailored functionalities. By modifying the molecular structure, researchers can control properties relevant to applications ranging from surfactants in formulations to their potential roles as signaling molecules. chalmers.seuni-duesseldorf.demdpi.com The hydrolytic stability of the resulting N-acyl amino acid derivatives is also a critical factor that can be predicted and controlled based on the electronic properties of the acyl group. acs.org

Table 1: Examples of N-Acyl Aspartic Acid Analogs and Related Compounds

| Compound Name | Acyl Chain | Amino Acid | Reference |

| N-Myristoyl L-aspartic acid | Myristoyl (C14) | L-Aspartic Acid | rsc.org |

| N-Lauroyl L-aspartic acid | Lauroyl (C12) | L-Aspartic Acid | rsc.org |

| N-Palmitoyl L-aspartic acid | Palmitoyl (C16) | L-Aspartic Acid | rsc.org |

| N-Myristoyl L-glutamic acid | Myristoyl (C14) | L-Glutamic Acid | rsc.org |

Advanced In Silico Modeling for Predictive Design of Functionalized Aspartates

Computational, or in silico, modeling is becoming an indispensable tool for accelerating the design and functional prediction of novel molecules, thereby reducing the reliance on purely empirical laboratory work. mdpi.com For functionalized aspartates like Myristyl Aspartic Acid analogs, these methods offer a powerful way to predict how structural changes will influence molecular behavior. core.ac.ukacs.org

Future research will leverage a suite of computational techniques:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity of Myristyl Aspartic Acid analogs to specific protein targets, such as enzymes or receptors. acs.org This is crucial for exploring potential biological activities and for designing molecules with enhanced or targeted interactions.

Homology Modeling: For protein targets where the 3D structure is unknown, homology modeling can generate a structural model based on related proteins. sapub.orgfrontiersin.org This allows for subsequent docking studies to understand the potential interactions of functionalized aspartates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of a series of analogs with their observed activity (e.g., surfactant efficiency, antimicrobial properties). This allows for the predictive design of new compounds with optimized properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of Myristyl Aspartic Acid analogs over time, providing insights into their conformational flexibility, interaction with membranes, and self-assembly into micelles or other aggregates.

By using these in silico tools, researchers can pre-screen vast virtual libraries of potential analogs, prioritizing the most promising candidates for chemical synthesis and experimental validation. acs.org This predictive approach streamlines the discovery process, making it more efficient and cost-effective.

Integration of Multi-Omics Approaches to Elucidate System-Level Interactions in Research Models

To fully understand the biological significance of Myristyl Aspartic Acid, future research must investigate its role within the context of a complete biological system. The integration of multiple "omics" disciplines—such as lipidomics, proteomics, and metabolomics—provides a holistic framework for this purpose. mdpi.comresearchgate.net A multi-omics approach enables the simultaneous measurement of different types of molecules from a single sample, offering a comprehensive snapshot of cellular processes. creative-proteomics.comresearchgate.net

The application of multi-omics to study Myristyl Aspartic Acid could involve:

Lipidomics and Metabolomics: Untargeted analysis can quantify the levels of Myristyl Aspartic Acid and other related N-acyl amino acids in tissues or cells under various conditions. nih.gov This can reveal how its metabolism is regulated and identify metabolic pathways it may influence. mdpi.comnih.gov

Proteomics: By analyzing the entire protein content of a cell or tissue, researchers can identify proteins whose expression levels change in response to Myristyl Aspartic Acid. This can point to signaling pathways or cellular processes that are modulated by the compound. Furthermore, proteomics can be used to identify direct protein-lipid interaction partners. mdpi.com

Integrated Network Analysis: The true power of multi-omics lies in the integration of these disparate datasets. mdpi.comcreative-proteomics.com By building interaction networks connecting lipids, metabolites, and proteins, researchers can visualize the system-level impact of Myristyl Aspartic Acid. mdpi.comresearchgate.net This can uncover novel functions and mechanisms of action that would be invisible when studying only one type of molecule in isolation.

This systems-level perspective is essential for moving beyond the compound's known physicochemical properties to uncover potential roles in cellular signaling, metabolic regulation, or host-microbe interactions, areas where other N-acyl amino acids have been shown to be active. uni-duesseldorf.demdpi.com

Q & A

Q. What are the established synthesis protocols for myristyl aspartic acid, and how can reaction conditions be optimized for yield and purity?

Myristyl aspartic acid is synthesized via esterification between myristyl alcohol and aspartic acid derivatives. Key parameters include:

- Catalyst selection : Lipases (e.g., Candida antarctica) enable mild, selective esterification under non-aqueous conditions .

- Temperature optimization : Studies on similar esters (e.g., myristyl stearate) suggest a temperature range of 60–90°C, with 75°C often ideal for balancing reaction rate and product stability .

- Substrate ratios : A slight excess of myristyl alcohol ensures complete conversion of the acid, minimizing unreacted starting material .

- Characterization : Post-synthesis, use NMR for structural confirmation and HPLC/MS for purity assessment .

Q. Which analytical techniques are most reliable for characterizing myristyl aspartic acid’s structural and physicochemical properties?

- Nuclear Magnetic Resonance (NMR) : Resolves ester bond formation (δ 4.1–4.3 ppm for myristyl CH2-O) and aspartic acid backbone conformation .

- Mass Spectrometry (MS) : Validates molecular weight (expected m/z ~343 for C₁₈H₃₃NO₅) and detects impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications requiring high-temperature processing .

Q. What is the biological significance of the myristyl moiety in membrane interactions, as observed in other myristoylated proteins?

The myristyl group enables hydrophobic anchoring to lipid bilayers. In HIV-1 matrix protein (MA), myristylation is essential for membrane binding, with conformational changes ("myristyl switch") regulating exposure of the lipid moiety . For myristyl aspartic acid, analogous mechanisms may govern its interaction with cellular membranes, though experimental validation is needed.

Q. How does pH influence the stability and reactivity of myristyl aspartic acid in aqueous systems?

Aspartic acid’s carboxyl and amine groups confer pH-dependent ionization. At physiological pH (7.4), the compound may form zwitterions, enhancing solubility. Acidic conditions (pH < 3) protonate carboxyl groups, potentially destabilizing the ester bond . Stability assays using buffer systems (e.g., phosphate, Tris) are recommended .

Q. What role does the aspartic acid backbone play in modulating the compound’s bioactivity?

Aspartic acid contributes to hydrogen bonding and ionic interactions, facilitating binding to receptors or enzymes. Its excitatory neurotransmitter role in the central nervous system suggests potential neuromodulatory applications, though direct evidence for myristyl aspartic acid is lacking .

Advanced Research Questions

Q. How can researchers resolve contradictions in membrane-binding data for myristyl aspartic acid derivatives?

- Controlled in vivo assays : Use mammalian cell systems (e.g., COS-7) to compare membrane-bound vs. free fractions under standardized conditions, as done for HIV-1 MA .

- Mutagenesis studies : Delete/modify α-helical regions in the aspartic acid backbone to assess structural determinants of membrane affinity .

- Lipid specificity tests : Evaluate binding to phosphatidylinositol phosphates (e.g., PI(4,5)P₂), which trigger myristyl exposure in HIV-1 MA .

Q. What experimental designs are optimal for probing conformational changes in myristyl aspartic acid during membrane interaction?

- Fluorescence quenching assays : Label the myristyl group with environmentally sensitive probes (e.g., NBD) to monitor solvent accessibility .

- Molecular dynamics (MD) simulations : Model lipid bilayer interactions using software like GROMACS, focusing on myristyl insertion depth and aspartic acid orientation .

- Circular dichroism (CD) : Track secondary structural shifts (e.g., α-helix to random coil) under varying lipid compositions .

Q. How can computational modeling address gaps in understanding structure-activity relationships for myristyl aspartic acid?

- Docking studies : Use AutoDock Vina to predict binding affinities for targets like lipid rafts or enzymes .

- Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., alkyl chain length) with membrane-binding efficiency .

- Free energy calculations : Estimate ΔG for myristyl insertion into bilayers using umbrella sampling .

Q. What methodologies integrate biophysical and biochemical data to elucidate the compound’s mechanism of action?

Q. How can researchers ensure reproducibility in studies of myristyl aspartic acid’s biological activity?

- Standardized protocols : Adopt guidelines from the Beilstein Journal (e.g., detailed experimental sections, supplementary data for compound characterization) .

- Inter-laboratory validation : Share raw datasets (e.g., NMR spectra, kinetic curves) via repositories like Zenodo .

- Negative controls : Include non-myristylated aspartic acid analogs to isolate lipid-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.